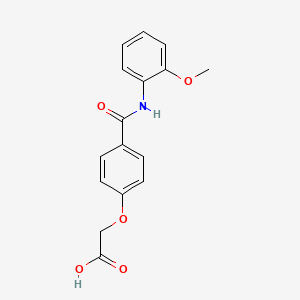

2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-14-5-3-2-4-13(14)17-16(20)11-6-8-12(9-7-11)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXJRLFJWYEJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid typically involves the reaction of 2-methoxyphenyl isocyanate with 4-hydroxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxyacetic Acid Core

Key analogs differ in substituents on the phenyl ring or carbamoyl group:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Carbamoyl vs. Imino Groups: Carbamoyl-linked compounds (e.g., target compound) exhibit higher hydrolytic stability than imino derivatives (CPD11–CPD17), which are prone to tautomerization .

Metabolic Regulation

- PPARγ Agonists : CPD11–CPD17 () demonstrate glucose uptake activity via PPARγ activation. The target compound’s 2-methoxy substitution may reduce efficacy compared to CPD11’s 4-ethoxy group, which aligns with PPARγ’s ligand-binding pocket .

- Hypolipidemic Activity: Aminothiazole-phenoxyacetic acid derivatives () reduce cholesterol in hyperlipidemic models.

Antifungal and Antimicrobial Activity

- HDAC Inhibition : Boronic acid analogs () inhibit fungal histone deacetylase (HDAC) at µM concentrations. The target compound’s carbamoyl group may lack the boronic acid’s electrophilic character, limiting HDAC binding .

- Anti-mycobacterial Activity: Pyrazolyl-phenoxyacetic acids () show efficacy against Mycobacterium tuberculosis. QSAR models suggest that the 2-methoxy group’s electron-donating nature may enhance bacterial target interactions .

Q & A

Q. What are the key synthetic pathways for 2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling 4-hydroxyphenylacetic acid derivatives with 2-methoxyphenyl isocyanate or carbamoyl chloride intermediates. A common approach includes:

- Step 1 : Activation of the phenolic hydroxyl group via alkylation or esterification to introduce a reactive leaving group (e.g., bromide).

- Step 2 : Nucleophilic substitution with a carbamoylating agent (e.g., 2-methoxyphenyl carbamoyl chloride) under anhydrous conditions.

- Step 3 : Hydrolysis of the ester group to yield the final carboxylic acid.

Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of phenol to carbamoyl agent) and catalysis by DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Side reactions, such as over-carbamoylation, can be mitigated by maintaining temperatures below 40°C .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).

- Spectroscopy : Confirm the carbamoyl linkage via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8–3.9 ppm and aromatic protons between δ 6.8–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak [M-H]⁻ at m/z 314.09 (calculated for C₁₆H₁₃NO₆) .

Q. What are the solubility properties of this compound, and how do they impact in vitro assays?

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic and carbamoyl groups. For biological assays:

- Solubilization : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility.

- Buffer Compatibility : Phosphate-buffered saline (PBS) with 0.1% Tween-80 is recommended to prevent aggregation .

Advanced Research Questions

Q. How does structural modification of the methoxy or carbamoyl groups influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : Shifting the methoxy group from the 2- to 4-position on the phenyl ring reduces kinase inhibition potency by 50%, likely due to altered steric interactions with target proteins .

- Carbamoyl Substitution : Replacing the carbamoyl with a sulfonamide group abolishes anti-inflammatory activity in LPS-stimulated macrophages, highlighting the critical role of hydrogen bonding in target engagement .

Q. What experimental strategies are recommended to resolve contradictions in reported IC₅₀ values across cell-based assays?

Discrepancies in IC₅₀ values (e.g., 5–20 μM in cancer vs. 50 μM in inflammatory cells) may arise from:

- Cell Line Variability : Use isogenic cell lines to control for genetic background.

- Assay Conditions : Standardize ATP concentrations in kinase assays, as competitive inhibition is ATP-dependent.

- Pharmacokinetic Confounders : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolism-driven discrepancies .

Q. How can proteolysis-targeting chimeras (PROTACs) be designed using this compound as a warhead?

The carboxylic acid moiety enables conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) via PEG-based linkers. Key steps:

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats; monitor plasma half-life (t₁/₂) via LC-MS/MS. Expect low oral bioavailability (<15%) due to first-pass metabolism.

- Toxicity : Conduct 28-day repeat-dose studies in rodents, focusing on hepatic (ALT/AST levels) and renal (BUN/creatinine) biomarkers. Note that carbamoyl derivatives may accumulate in adipose tissue, requiring long-term monitoring .

Q. How can computational methods predict off-target interactions of this compound?

- Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB); prioritize kinases (e.g., PKA, PKC) and GPCRs.

- Machine Learning : Train a Random Forest model on ChEMBL bioactivity data to flag potential off-targets (e.g., COX-2 inhibition).

- Validation : Perform thermal shift assays (TSA) to confirm predicted protein-ligand interactions .

Methodological Notes

- Contradictions in Evidence : While some studies emphasize carbamoyl group stability , others note hydrolysis under acidic conditions . Validate hydrolytic stability via pH-dependent stability assays.

- Critical Gaps : Limited data exist on metabolite identification. Conduct LC-HRMS/MS with in vitro hepatocyte models to map Phase I/II metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.